molecular formula C7H7NO B12955825 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B12955825
M. Wt: 121.14 g/mol
InChI Key: UKQACJKBLIDXLR-UHFFFAOYSA-N
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Description

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and acetylenic groups in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . The formed diketone can then undergo further transformations to introduce the formyl and carbonitrile groups.

Industrial Production Methods

Large-scale production of bicyclo[1.1.1]pentane derivatives often involves flow photochemical methods, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The formyl and carbonitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-Formylbicyclo[1.1.1]pentane-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, while the carbonitrile group can participate in dipolar interactions. These interactions can affect the compound’s binding affinity and specificity for its targets .

Properties

IUPAC Name

3-formylbicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-4-6-1-7(2-6,3-6)5-9/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQACJKBLIDXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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